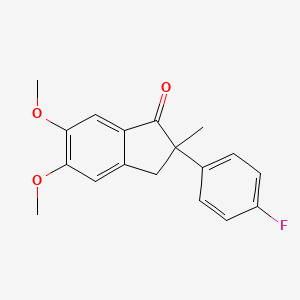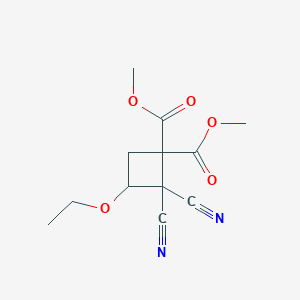
Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C12H14N2O4 It is a member of the cyclobutane family, characterized by a four-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with dimethyl malonate in the presence of a base, such as sodium ethoxide, to form the cyclobutane ring. The reaction is usually carried out in an inert solvent, such as ethanol, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The ethoxy and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate involves its interaction with molecular targets and pathways. The cyano groups can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that exert various effects, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2,2-dicyanocyclobutane-1,1-dicarboxylate
- Ethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate
- Methyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate
Uniqueness
Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both cyano and ester groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
82849-51-2 |
|---|---|
Formule moléculaire |
C12H14N2O5 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C12H14N2O5/c1-4-19-8-5-12(9(15)17-2,10(16)18-3)11(8,6-13)7-14/h8H,4-5H2,1-3H3 |
Clé InChI |
KNDHREIUQTWTKC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC(C1(C#N)C#N)(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


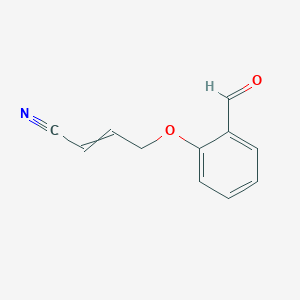
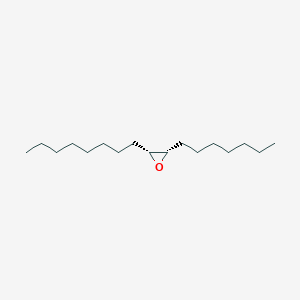
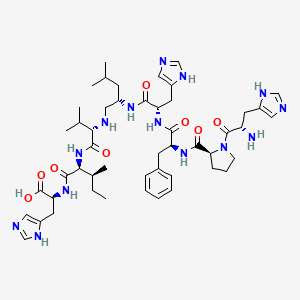

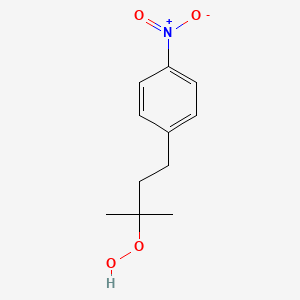
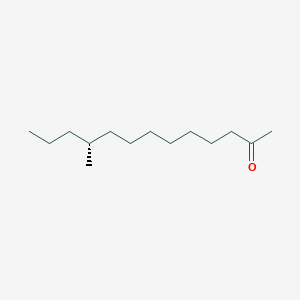

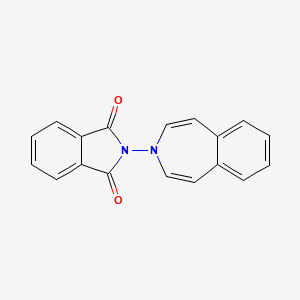

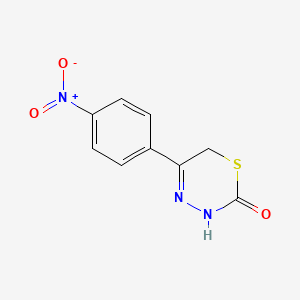
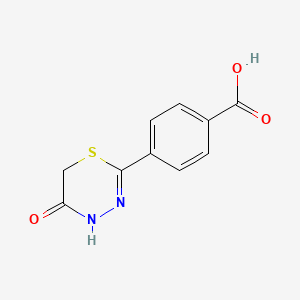
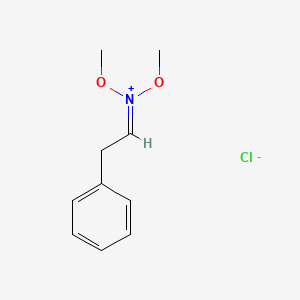
![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)
